molecular formula C10H7FOS B8360351 2-(Thien-2-yl)-5-fluorophenol

2-(Thien-2-yl)-5-fluorophenol

Cat. No.: B8360351
M. Wt: 194.23 g/mol
InChI Key: FWKNBJYESAVTTP-UHFFFAOYSA-N
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Description

2-(Thien-2-yl)-5-fluorophenol is a fluorinated phenolic derivative characterized by a thiophene ring substituted at the 2-position of a phenol core, with a fluorine atom at the 5-position. This structural motif combines the electron-withdrawing effects of fluorine with the aromatic and π-conjugated properties of thiophene, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H7FOS

Molecular Weight

194.23 g/mol

IUPAC Name

5-fluoro-2-thiophen-2-ylphenol

InChI

InChI=1S/C10H7FOS/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6,12H

InChI Key

FWKNBJYESAVTTP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=C(C=C2)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Thien-2-yl)-5-fluorophenol with fluorophenol derivatives and heterocyclic hybrids, focusing on substituent effects, physicochemical properties, and biological activities.

Thiophene-Containing Fluorophenol Derivatives

  • 2-(5-(4-Fluorophenyl)-3-(thien-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-5-(aryldiazenyl)-thiazole (27a−27b) Structure: Combines thiophene, fluorophenyl, and thiazole moieties. Properties: Moderate to high yields (synthesized via phenacyl bridge methodology). Demonstrated inhibitory activity comparable to reference drug DDCP, suggesting utility in kinase or enzyme targeting . Key Difference: The thiazole ring and diazenyl group enhance π-stacking and hydrogen-bonding capabilities compared to the simpler phenolic core of this compound.
  • 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene Structure: Thiophene linked to fluorophenyl and iodinated benzyl groups. Properties: Molecular weight = 432.27 g/mol.

Pyrazole/Pyridine-Based Fluorophenols

  • 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol Structure: Pyrazole ring replaces thiophene, with a chloro substituent. Properties: Molecular weight = 288.71 g/mol.
  • 2-(5-((Cyclopentylamino)methyl)pyridin-3-yl)-5-fluorophenol (83) Structure: Pyridine core with cyclopentylamino and fluorophenol groups. Properties: Synthesized in 18% yield. The amino group facilitates hydrogen bonding, while the pyridine ring enhances solubility in polar solvents compared to thiophene .

Fluorophenols with Alkyl/Aryl Substituents

  • 2-(Difluoromethyl)-5-fluorophenol Structure: Difluoromethyl group at the 2-position. Properties: Molecular weight = 162.11 g/mol. The difluoromethyl group increases acidity (pKa ~7.5) due to strong electron-withdrawing effects, contrasting with thiophene’s electron-rich nature .
  • 2-(Benzyloxy)-5-fluorophenol Structure: Benzyloxy group at the 2-position. Properties: Molecular weight = 218.22 g/mol. The benzyl group enhances hydrophobicity, making it less water-soluble than the thiophene analog .
  • 2-(Aminomethyl)-5-fluorophenol hydrobromide Structure: Aminomethyl group at the 2-position. Properties: Hydrobromide salt improves crystallinity and stability. The amino group enables derivatization (e.g., peptide coupling), a feature absent in the thiophene derivative .

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